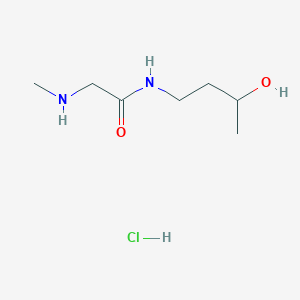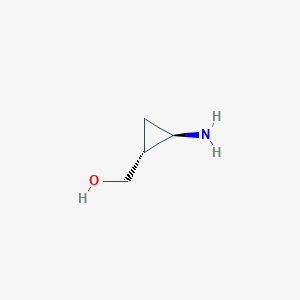![molecular formula C11H14F3N B1455651 1-Amino-3-[3-(trifluorometil)fenil]butano CAS No. 1225961-33-0](/img/structure/B1455651.png)
1-Amino-3-[3-(trifluorometil)fenil]butano
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chemical compound with the CAS Number: 1225961-33-0 . It has a molecular weight of 217.23 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-(trifluoromethyl)phenyl]butylamine . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and shipping temperature are not specified in the search results .Aplicaciones Científicas De Investigación
Química Medicinal
1-Amino-3-[3-(trifluorometil)fenil]butano: es un bloque de construcción valioso en química medicinal. Se utiliza para sintetizar candidatos a fármacos con motivos de amina impedida, que a menudo son difíciles de acceder . Estos motivos son cruciales en el desarrollo de nuevos agentes terapéuticos debido a sus propiedades químicas únicas que pueden conducir a una mejor farmacocinética y farmacodinamia.
Síntesis Orgánica
En síntesis orgánica, este compuesto sirve como un bloque de construcción químicamente diferenciado. Su incorporación a moléculas más grandes puede alterar significativamente las propiedades físicas y químicas de los compuestos, lo que lo convierte en un reactivo versátil para desarrollar nuevas transformaciones orgánicas .
Desarrollo de Fármacos
El grupo trifluorometil en This compound es particularmente significativo en el desarrollo de fármacos. Este grupo se encuentra en muchos fármacos aprobados por la FDA y es conocido por mejorar la actividad biológica y la estabilidad metabólica de los productos farmacéuticos .
Farmacología
En farmacología, la estructura única del compuesto permite la exploración de nuevos mecanismos de acción. Se puede utilizar para sintetizar análogos y derivados para estudios farmacológicos, lo que ayuda al descubrimiento de nuevos objetivos farmacológicos .
Bioquímica
Bioquímicamente, This compound se puede utilizar para modificar péptidos y proteínas. Esta modificación puede cambiar la forma en que estas biomoléculas interactúan entre sí, lo que es útil para comprender las vías biológicas y diseñar inhibidores .
Ingeniería Química
Los ingenieros químicos pueden utilizar este compuesto en el desarrollo de procesos, particularmente en la síntesis de moléculas orgánicas complejas. Su perfil de reactividad único puede conducir a procesos químicos más eficientes y selectivos .
Ciencia de los Materiales
En la ciencia de los materiales, el compuesto puede contribuir al desarrollo de nuevos materiales con propiedades específicas. Por ejemplo, se puede utilizar para crear polímeros con mayor durabilidad o materiales electrónicos con mejor conductividad .
Ciencia Ambiental
Finalmente, This compound tiene posibles aplicaciones en la ciencia ambiental. Se podría utilizar en la síntesis de compuestos que degradan los contaminantes ambientales o en el desarrollo de sensores para detectar sustancias peligrosas .
Mecanismo De Acción
The mechanism of action of TFMPB is not yet fully understood. However, it is believed to interact with enzymes and other proteins in the body, leading to changes in their activity. It is also believed to interact with receptors on the surface of cells, leading to changes in their activity. In addition, TFMPB has been found to interact with certain hormones and neurotransmitters, leading to changes in their activity.
Biochemical and Physiological Effects
TFMPB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. It has also been found to act as an agonist at certain serotonin receptors, leading to increased levels of serotonin in the brain. In addition, TFMPB has been found to inhibit the enzyme monoamine oxidase, leading to increased levels of monoamines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TFMPB in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using TFMPB in laboratory experiments. It is not water-soluble, and therefore must be used in organic solvents. In addition, it is not very soluble in organic solvents, and therefore must be used at high concentrations.
Direcciones Futuras
The use of TFMPB in scientific research has the potential to lead to a number of new discoveries. It could be used to study the effects of acetylcholine, serotonin, and monoamines on the brain. It could also be used to study the effects of hormones and neurotransmitters on the body. In addition, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the effects of enzymes and other proteins on the body, as well as to develop new enzymes and proteins.
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOWSYPTSEMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



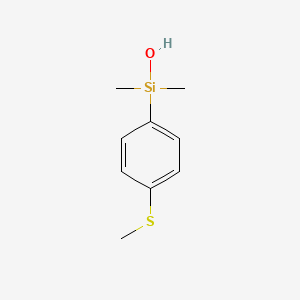

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
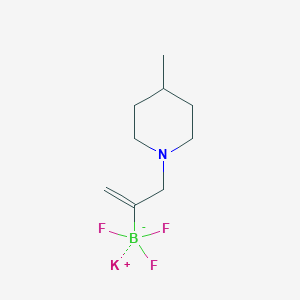
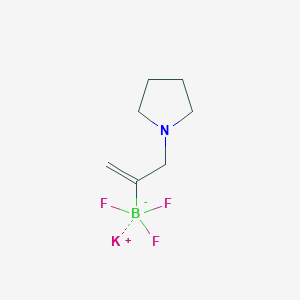
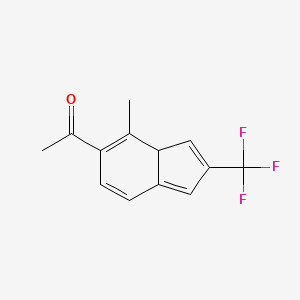
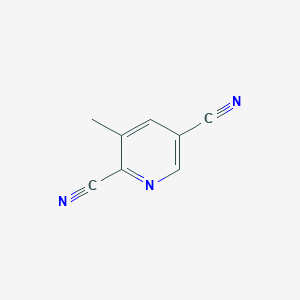
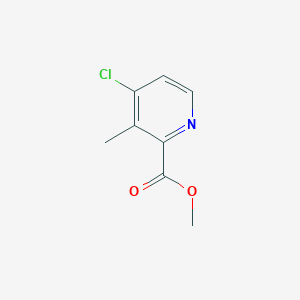
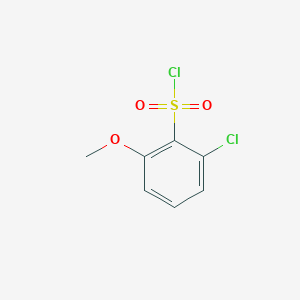
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
